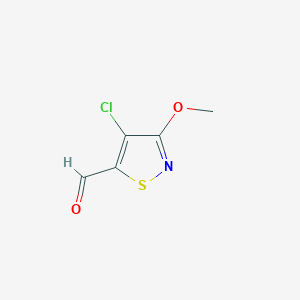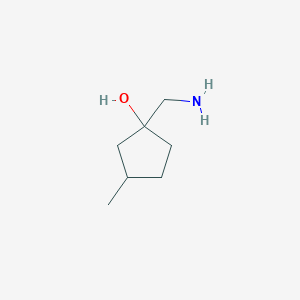
4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde is a synthetic compound that has gained increasing importance as a building block in the synthesis of various organic compounds . It has a molecular weight of 177.61 .
Synthesis Analysis
The synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde, on the basis of which α,β-unsaturated ketones of the thiazole series were synthesized, are described in a paper . The synthesis of aldehyde 1, starting from 1,3-thiazolidine-2,4-dione, and carried out a number of its chemical transformations with participation of the chlorine atoms .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis
The possibility of obtaining chalcones and variation of substitution reactions in the thiazole ring has been shown . A direct reaction of 2,4-di-chlorothiazole-5-carbaldehyde 1 with acetophenone in methanol in conditions of alkaline catalysis gave 3-(4-chloro-2-methoxy-1,3-thiazol-5-yl)-1-phenyl-2-propenone (28) in comparatively low yield (25%) .Physical And Chemical Properties Analysis
4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde has a melting point of 45-50 . It is a powder in physical form .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
“4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde” has been used in the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties . These compounds have shown moderate inhibitory activities against both Gram‐positive and ‐negative bacteria, with some compounds exhibiting excellent antifungal inhibition .
Synthesis of α,β-Unsaturated Ketones
This compound has been used in the synthesis of new amino and alkoxy derivatives of thiazole-5-carbaldehyde . These derivatives have been used to synthesize α,β-unsaturated ketones of the thiazole series .
Synthesis of Chalcones
“4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde” has been used in the synthesis of chalcones . Chalcones are a class of compounds that have been studied for their diverse biological activities .
Fluorescent Styryl Dyes
This compound has been used in the synthesis of fluorescent styryl dyes . These dyes have been studied for their properties in the low-lying first singlet excited states .
Pharmaceutical Testing
“4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde” is available for purchase for pharmaceutical testing . This suggests that it may be used in the development and testing of new drugs .
Synthesis of Hydrazide-Hydrazones
Although not directly mentioned in the search results, it’s worth noting that thiazole derivatives, such as “4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde”, are often used in the synthesis of hydrazide-hydrazones . These compounds have been studied for their significant antimicrobial activity .
Wirkmechanismus
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiazole derivatives are known to be involved in a variety of biochemical processes, but the exact pathways for this specific compound require further investigation .
Safety and Hazards
Zukünftige Richtungen
Thiazole analogs of chalcones, capable of functionalization at the heterocyclic nucleus, have been studied . The problem of synthesis of heterocyclic analogs of chalcone with substituents in the heteroaromatic nucleus capable of further transformations not involving the propenone unit has been studied . This opens up new possibilities for the development of various drugs and biologically active agents .
Eigenschaften
IUPAC Name |
4-chloro-3-methoxy-1,2-thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c1-9-5-4(6)3(2-8)10-7-5/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVYZQCHMOUBKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methoxy-1,2-thiazole-5-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)
![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)
![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)

![3-benzyl-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2467263.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(pyridin-2-yloxy)benzamide](/img/structure/B2467268.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2467270.png)
![N-(3-chlorophenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2467272.png)
![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
